(2Z)-3-bromoprop-2-enamide
Description
(2Z)-3-bromoprop-2-enamide is a brominated enamide derivative featuring a conjugated alkene system (C=C) and an amide (-CONH₂) functional group. Its Z-configuration places the bromine atom and the amide group on the same side of the double bond, influencing its stereochemical reactivity and intermolecular interactions. Synthesis likely involves bromination of propenamide precursors or substitution reactions, though detailed protocols remain undocumented in accessible literature.
Properties
CAS No. |
41866-46-0 |
|---|---|
Molecular Formula |
C3H4BrNO |
Molecular Weight |
150 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-bromoprop-2-enamide typically involves the bromination of prop-2-enamide. One common method includes the reaction of prop-2-enamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the formation of the (2Z) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: (2Z)-3-Bromoprop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of prop-2-enamide derivatives.
Addition Reactions: The double bond in the prop-2-enamide structure can participate in addition reactions with electrophiles, resulting in the formation of more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Electrophiles like hydrogen halides (e.g., hydrogen chloride) in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of hydroxylated or aminated derivatives.
Addition Reactions: Formation of halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Formation of corresponding oxides or amines.
Scientific Research Applications
(2Z)-3-Bromoprop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-bromoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the double bond in the prop-2-enamide structure play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Influence
- Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate (–2): This ester derivative substitutes the amide with a methoxycarbonyl (-COOCH₃) group. The 3-chlorophenyl and bromomethyl substituents enhance steric bulk and electrophilicity, critical for its reported antitumor activity .
- This could enhance pharmacokinetic properties, such as bioavailability, compared to ester analogs.
Structural Parameters
Key structural differences are inferred from analogous compounds:
- Dihedral Angles: In the ester derivative, the methyl acrylate group forms dihedral angles of 13.17° and 27.89° with the chlorophenyl ring .
- Crystal Packing :
The ester forms quasi-centrosymmetric dimers via C–H···O hydrogen bonds . The amide’s stronger N–H···O/N interactions could lead to tighter packing or layered structures, impacting material stability.
Pharmacological Activities
Cinnamic acid derivatives exhibit diverse bioactivities:
- Amide Analog : The amide group may enhance binding to proteases or inflammatory mediators, suggesting applications in neurodegenerative or autoimmune diseases. Direct evidence is lacking, but structural parallels imply comparable or superior efficacy.
Physicochemical Properties
- Solubility : The amide’s polarity likely increases water solubility versus the ester, though bromine’s hydrophobicity may offset this.
- Stability : The Z-configuration in both compounds confers steric protection to the double bond, reducing isomerization risks.
Data Tables
Table 1: Substituent and Functional Group Comparison
Table 2: Pharmacological Activities of Cinnamic Acid Derivatives
| Compound Type | Bioactivity | Mechanism (Inferred) |
|---|---|---|
| Brominated Ester | Antitumor, Antioxidant | DNA alkylation, ROS scavenging |
| Brominated Amide | (Potential) Neuroprotective | Protease inhibition, H-bond binding |
Table 3: Structural Parameters
| Parameter | Ester Derivative | Amide (Inferred) |
|---|---|---|
| Dihedral Angle (C=C–Ring) | 13.17°–27.89° | Likely <20° (planar amide) |
| Crystal Packing Motif | R₂²(14) dimers | Layered H-bond networks |
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